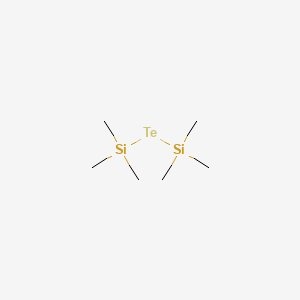

(Bis(trimethylsilyl))telluride

Description

The exact mass of the compound Disilatellurane, hexamethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(trimethylsilyltellanyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Si2Te/c1-7(2,3)9-8(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDCDZDSJKQVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Te][Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Si2Te | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288365 | |

| Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-16-0 | |

| Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (BIS(TRIMETHYLSILYL))TELLURIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Bis(trimethylsilyl))telluride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bis(trimethylsilyl))telluride, with the chemical formula C₆H₁₈Si₂Te, is an organotellurium compound that serves as a versatile reagent in chemical synthesis and materials science. Its utility stems from the reactive silicon-tellurium bond, which allows for the transfer of the tellurium atom or the trimethylsilyl (B98337) group to other molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key physical and spectroscopic properties.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of an alkali metal telluride with chlorotrimethylsilane (B32843). The following sections detail the necessary steps, starting from elemental tellurium.

Experimental Protocol: Preparation of Sodium Telluride (Na₂Te)

Sodium telluride is a crucial precursor and is typically prepared in situ due to its sensitivity to air and moisture.

Materials:

-

Tellurium powder

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous, deoxygenated N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard Schlenk line apparatus

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add tellurium powder (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 1 hour. During this time, the color of the solution will change, indicating the formation of sodium telluride. The resulting deep purple solution of Na₂Te is used directly in the next step without isolation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium telluride (Na₂Te) solution from the previous step

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Hexane)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard Schlenk line apparatus

Procedure:

-

To the freshly prepared solution of sodium telluride (Na₂Te) in DMF at room temperature, slowly add chlorotrimethylsilane (2.0 eq) via syringe under a positive pressure of inert gas.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then extracted with a non-polar solvent such as hexane (B92381) and filtered to remove any inorganic salts (e.g., NaCl).

-

The solvent from the filtrate is removed under vacuum to yield this compound as a liquid. Further purification can be achieved by vacuum distillation.

Logical Workflow for the Synthesis

Caption: Synthesis workflow for this compound.

Characterization Data

This compound is a clear, orange-brown liquid that is sensitive to moisture.[1] Proper handling under an inert atmosphere is crucial to prevent decomposition.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₈Si₂Te |

| Molecular Weight | 273.98 g/mol |

| Appearance | Clear orange-brown liquid |

| Melting Point | 13.5 °C |

| Boiling Point | 74 °C at 11 mmHg |

| Density | 0.970 g/mL |

Spectroscopic Data

-

¹³C NMR: δ -3.460 (s, SiMe₃), -15.795 (s, CH₂)

-

¹²⁵Te NMR: δ 25.673 (s)

It is important for researchers to perform their own detailed spectroscopic analysis to confirm the identity and purity of the synthesized this compound.

Applications

This compound is a valuable reagent in various chemical transformations. It is used as a tellurium source for the synthesis of other organotellurium compounds and inorganic tellurides. Its reactivity also makes it a useful silylating agent in certain contexts.

Safety and Handling

This compound is a reactive and potentially toxic compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is sensitive to moisture and air, and therefore should be stored under an inert atmosphere.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specialized applications and safety information.

References

An In-depth Technical Guide to Benzohydrazide Derivatives: Properties, Synthesis, and Therapeutic Applications

Disclaimer: The requested CAS number 4551-16-0 corresponds to Bis(trimethylsilyl)telluride , a compound primarily used in organometallic chemistry and materials science. Based on the detailed request for information related to drug development, biological activities, and signaling pathways, this guide will focus on the benzohydrazide (B10538) chemical scaffold, a class of compounds known for its diverse pharmacological activities and relevance to the specified audience.

Introduction to Benzohydrazides

Benzohydrazides are a versatile class of organic compounds characterized by a benzoyl group attached to a hydrazine (B178648) moiety. Their derivatives, particularly hydrazones formed by condensation with various aldehydes and ketones, are of significant interest in medicinal chemistry.[1] These molecules possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The structural backbone of benzohydrazides allows for extensive modification, making them ideal candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of the properties, synthesis, and key applications of benzohydrazide derivatives, with a focus on their emerging role as enzyme inhibitors in cancer therapy.

Physicochemical and Structural Properties

The properties of benzohydrazide derivatives can be tuned by altering the substituents on the aromatic rings. The core structure consists of an amide group, a hydrazine linker, and an azomethine group (-C=N-), which is crucial for many of their biological interactions.[2]

Table 1: Physicochemical Properties of a Representative Benzohydrazide Derivative: (E)-4-methoxy-N'-(1-phenylethylidene)benzohydrazide

| Property | Value | Reference |

| IUPAC Name | 4-methoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide | [3] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [3] |

| Molecular Weight | 268.31 g/mol | [3] |

| Appearance | Solid crystals | [4] |

| Melting Point | 220-221 °C (for a related 4-hydroxy derivative) | [4] |

| Solubility | Generally soluble in organic solvents like DMSO and ethanol | [5] |

Note: Data for the exact title compound is limited; properties of closely related analogs are provided for reference.

Synthesis and Characterization

Benzohydrazide derivatives are typically synthesized through a straightforward two-step process involving the formation of a hydrazide followed by a condensation reaction.

General Synthesis Workflow

The synthesis begins with the reaction of a methyl benzoate (B1203000) ester with hydrazine hydrate (B1144303) to form the corresponding benzohydrazide. This intermediate is then condensed with a substituted aldehyde or ketone to yield the final benzohydrazide-hydrazone derivative. Microwave irradiation has been shown to accelerate these reactions, offering a green chemistry approach.[4]

Caption: General workflow for the synthesis of N'-(1-phenylethylidene)benzohydrazide derivatives.

Experimental Protocol: Synthesis of 4-Methoxybenzoylhydrazones

A detailed protocol for the synthesis of 4-methoxybenzoylhydrazones is described by Khan et al.[5]

-

Preparation of 4-Methoxybenzohydrazide: Methyl 4-methoxybenzoate is refluxed with hydrazine hydrate in methanol for approximately 2 hours. The resulting solid, 4-methoxybenzohydrazide, is then recrystallized from methanol.

-

Synthesis of Benzoylhydrazone: The prepared 4-methoxybenzohydrazide (1.0 mmol) is dissolved in methanol.

-

To this solution, a substituted aldehyde or ketone (1.0 mmol) is added.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 3 to 4 hours.[5][6]

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried.

-

The crude product is recrystallized from methanol to yield the purified benzoylhydrazone.[5]

Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.[4]

Biological Activities and Therapeutic Uses

Benzohydrazide derivatives have been investigated for a range of therapeutic applications, owing to their diverse biological activities.

Antimicrobial Activity

Many benzohydrazide derivatives exhibit significant activity against various bacterial and fungal strains.[7] Their mechanism is often attributed to the azomethine group (-N=CH-), which is crucial for their antimicrobial effects.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzohydrazide Derivatives

| Compound | S. aureus (ppm) | E. coli (ppm) | B. subtilis (ppm) | C. albicans (ppm) | Reference |

| N'-benzylidene-4-hydroxybenzohydrazide | 1000 | 1000 | 500 | 500 | [4] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | 1000 | 1000 | 1000 | 500 | [4] |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | - | 31.3 | 500 | - | [8][9] |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | - | 500 | 31.3 | - | [8][9] |

Anticancer Activity

A significant area of research for benzohydrazides is in oncology. They have been shown to act on various cancer-related targets.

Certain N'-(1-phenylethylidene)-benzohydrazides are potent, noncompetitive, and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[10] LSD1 removes methyl groups from histones (specifically H3K4me1/2), leading to the repression of tumor suppressor genes.[11] Inhibition of LSD1 can reactivate these genes and suppress tumor growth.

Table 3: In Vitro Activity of a Potent Benzohydrazide-based LSD1 Inhibitor (Compound 12)

| Assay Type | Target/Cell Line | IC₅₀ / Kᵢ | Reference |

| Biochemical Assay | LSD1 Enzyme | IC₅₀ = 19 nM | |

| Kinetic Analysis | LSD1 Enzyme | Kᵢ ≈ 30 nM | |

| Cell Viability | VCaP (Prostate Cancer) | EC₅₀ ≈ 1 µM |

Other series of benzohydrazide derivatives containing dihydropyrazole moieties have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[12] Overexpression of EGFR is common in many solid tumors, and its inhibition is a key strategy in cancer therapy.[12]

Antiglycation Activity

Several 4-methoxybenzoylhydrazones have demonstrated potent antiglycation activity, suggesting their potential in managing diabetic complications by inhibiting the formation of advanced glycation end products (AGEs).[5]

Mechanism of Action and Signaling Pathways

LSD1 Inhibition Pathway

LSD1, in complex with co-repressors like CoREST, removes methyl marks from histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression of target genes. Benzohydrazide inhibitors bind to LSD1, preventing its demethylase activity. This leads to the maintenance of H3K4 methylation, reactivation of tumor suppressor gene expression, and subsequent inhibition of cancer cell proliferation.[11][13]

Caption: Mechanism of LSD1 inhibition by benzohydrazide derivatives leading to gene activation.

Off-Target Mechanism: Iron-Sulfur Cluster Disruption

Recent studies on the N'-(1-phenylethylidene)benzohydrazide SP-2509 in Ewing sarcoma suggest that its cytotoxicity may be independent of LSD1 inhibition.[10][14] Instead, its activity is linked to the disruption of iron-sulfur (Fe-S) clusters within mitochondrial proteins, such as the ubiquinol-cytochrome c reductase (UQCRFS1) in the electron transport chain. This leads to impaired mitochondrial function and cell death.[10][14] This highlights the importance of investigating off-target effects in drug development.

Caption: Proposed off-target mechanism involving Fe-S cluster disruption in mitochondria.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of synthesized compounds.[4]

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Protocol Steps:

-

Media Preparation: Sterilized nutrient agar is poured into petri plates and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly swabbed with a broth culture of the test microorganism.

-

Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

Compound Application: A specific volume of the test compound, dissolved in a solvent like DMSO, is added to the wells. A known antibiotic (e.g., Gentamycin) is used as a positive control, and the solvent alone serves as a negative control.[4]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.

Conclusion

Benzohydrazide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their straightforward synthesis and the ease with which their structure can be modified make them highly attractive for drug discovery programs. While their antimicrobial and anticancer properties are well-documented, ongoing research continues to uncover new mechanisms of action, such as the inhibition of LSD1 and the disruption of mitochondrial function. For drug development professionals, this chemical class offers a promising foundation for creating next-generation therapeutics targeting a variety of diseases.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex [mdpi.com]

- 3. 4-methoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide | C16H16N2O2 | CID 9615626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 10. N’-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N'‑(1-Phenylethylidene)benzohydrazide Cytotoxicity Is Lysine-Specific Demethylase 1 Independent and Linked to Iron-Sulfur Cluster Disruption in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

(Bis(trimethylsilyl))telluride: A Comprehensive Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bis(trimethylsilyl))telluride, with the chemical formula Te(Si(CH3)3)2, also known as hexamethyldisilatellurane, is an organotellurium compound that serves as a valuable reagent in organometallic synthesis. Its utility stems from the labile Tellurium-Silicon (Te-Si) bonds, which allow for the transfer of the telluride moiety to other substrates. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its application in synthetic chemistry. This guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. Due to the limited availability of direct experimental structural data for the telluride derivative, this guide leverages high-quality gas-phase electron diffraction data from its lighter congeners, (bis(trimethylsilyl))sulfide and (bis(trimethylsilyl))selenide, to provide reliable estimations of its key structural parameters.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central tellurium atom covalently bonded to two trimethylsilyl (B98337) groups. The overall geometry is bent, dictated by the presence of two bonding pairs and two lone pairs of electrons around the central tellurium atom, consistent with VSEPR theory.

Estimated Molecular Geometry

Table 1: Comparison of Structural Parameters for ((CH3)3Si)2E (E = S, Se, Te)

| Parameter | ((CH3)3Si)2S (Experimental) | ((CH3)3Si)2Se (Experimental) | ((CH3)3Si)2Te (Estimated) |

| E-Si Bond Length (Å) | 2.149 ± 0.003 | 2.274 ± 0.004 | ~2.45 - 2.50 |

| Si-E-Si Bond Angle (°) | 97.4 ± 0.8 | 96.2 ± 0.7 | ~94 - 96 |

| Si-C Bond Length (Å) | 1.867 ± 0.004 | 1.868 ± 0.004 | ~1.87 |

| C-H Bond Length (Å) | 1.111 ± 0.006 | 1.110 ± 0.006 | ~1.11 |

| Si-C-H Bond Angle (°) | 111.4 ± 0.6 | 111.5 ± 0.6 | ~111.5 |

Experimental data for S and Se analogues obtained from gas-phase electron diffraction studies.

The Te-Si bond length is anticipated to be significantly longer than the S-Si and Se-Si bonds, following the established trend of increasing atomic radii down Group 16 of the periodic table. Similarly, a slight decrease in the Si-E-Si bond angle is expected from sulfur to tellurium. This is attributed to the larger size of the central tellurium atom and the correspondingly longer Te-Si bonds, which reduces the steric repulsion between the bulky trimethylsilyl groups, allowing for a smaller bond angle. The parameters within the trimethylsilyl groups are expected to remain largely unchanged.

Bonding Characteristics

The Te-Si bonds in this compound are covalent but possess a degree of polarity due to the difference in electronegativity between tellurium (2.1) and silicon (1.9). These bonds are relatively weak and susceptible to cleavage, which is the basis for the compound's utility as a telluride transfer reagent. The molecule features two non-bonding lone pairs of electrons on the tellurium atom, which occupy hybrid orbitals and significantly influence the molecule's bent geometry and its Lewis basicity.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a suitable tellurium source with a trimethylsilylating agent. While a definitive, peer-reviewed protocol for this specific compound is scarce, a reliable synthetic route can be adapted from the established procedures for related organotellurium and organosilicon compounds.

Proposed Synthesis of this compound

A viable method for the preparation of this compound involves the reaction of sodium telluride (Na2Te) with trimethylsilyl chloride ((CH3)3SiCl).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH4)

-

Sodium hydroxide (NaOH)

-

Trimethylsilyl chloride ((CH3)3SiCl), freshly distilled

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deoxygenated water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Sodium Telluride (Na2Te):

-

In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, a suspension of tellurium powder (1.0 eq) and sodium borohydride (2.0 eq) in a deoxygenated 2 M aqueous sodium hydroxide solution is prepared.

-

The mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by the color change of the solution, which typically turns from a deep purple to a pale yellow, indicating the formation of Na2Te. This process can take several hours.

-

After the reaction is complete, the solution is cooled to room temperature.

-

-

Synthesis of this compound:

-

The freshly prepared solution of Na2Te is maintained under a positive pressure of inert gas.

-

Freshly distilled trimethylsilyl chloride (2.2 eq), dissolved in an equal volume of anhydrous diethyl ether or THF, is added dropwise to the stirred Na2Te solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12-24 hours.

-

-

Work-up and Purification:

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with two additional portions of anhydrous diethyl ether or THF.

-

The combined organic extracts are washed with deoxygenated water to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

-

Safety Precautions: Organotellurium compounds are often toxic and have a foul odor. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions should be conducted under an inert atmosphere due to the sensitivity of the reagents and products to air and moisture.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shift / Signal |

| 1H NMR | A single sharp resonance in the region of δ 0.4-0.6 ppm, corresponding to the 18 equivalent protons of the two trimethylsilyl groups. |

| 13C NMR | A single resonance in the region of δ 1-3 ppm for the methyl carbons. |

| 29Si NMR | A single resonance, with chemical shift influenced by the tellurium atom. |

| 125Te NMR | A single resonance, characteristic of a diorganotelluride. The chemical shift will be highly informative of the electronic environment of the tellurium nucleus. |

| Raman Spectroscopy | Characteristic bands for Si-C stretching and deformation modes, as well as a low-frequency band corresponding to the Te-Si stretching vibrations. |

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions where the formation of the reactive nucleophile, sodium telluride, is a prerequisite for the subsequent nucleophilic substitution reaction with trimethylsilyl chloride.

Caption: Logical flow of the synthesis of this compound.

Conclusion

This compound is a key reagent in organometallic chemistry. While direct experimental structural data remains elusive, a robust understanding of its molecular geometry and bonding can be achieved through extrapolation from its lighter analogues. The provided synthetic protocol, based on established chemical principles, offers a reliable pathway for its preparation. The detailed structural and spectroscopic information presented in this guide will aid researchers in the effective utilization of this compound in their synthetic endeavors.

An In-depth Technical Guide to the NMR Spectroscopy of (Bis(trimethylsilyl))telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the NMR Spectroscopy of Silyl (B83357) Tellurides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and chemical environment of molecules. In the context of silyl tellurides, such as (Bis(trimethylsilyl))telluride, multinuclear NMR is indispensable for characterizing these often air- and moisture-sensitive compounds. The key nuclei of interest for this compound are ¹H, ¹³C, ²⁹Si, and ¹²⁵Te.

-

¹H and ¹³C NMR provide fundamental information about the organic framework of the molecule, specifically the trimethylsilyl (B98337) ((CH₃)₃Si) groups.

-

²⁹Si NMR offers direct insight into the silicon environment, which is sensitive to the nature of the substituents attached to it.

-

¹²⁵Te NMR is particularly valuable for directly probing the tellurium atom, whose chemical shift is highly sensitive to its coordination environment and the electronic properties of the bonded groups[1].

NMR Data Presentation

Due to the absence of a complete, published dataset for this compound, this section presents NMR data for the structurally analogous compound, Bis(trimethylsilylmethyl)telluride ((Me₃SiCH₂)₂Te) [2]. This data provides a reasonable approximation of the chemical shifts expected for this compound.

Table 1: ¹³C and ¹²⁵Te NMR Data for Bis(trimethylsilylmethyl)telluride [2]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹³C | -3.460 | Singlet | Si(CH₃)₃ |

| ¹³C | -15.795 | Singlet | Te-CH₂-Si |

| ¹²⁵Te | 25.673 | Singlet | (Me₃SiCH₂)₂Te |

Note: The ¹H NMR for commercial this compound is stated to conform to the expected structure, which would be a single sharp resonance for the 18 equivalent protons of the two trimethylsilyl groups.[3]

Experimental Protocols

The following protocols are based on established procedures for the synthesis and NMR analysis of related dialkyl tellurides and can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of dialkyl tellurides involves the reaction of an alkyl halide with sodium telluride (Na₂Te)[2].

Reaction Scheme:

Materials:

-

Tellurium powder

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)

-

Deoxygenated water

-

Deoxygenated methanol (B129727)

-

Diethyl ether or n-hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A suspension of tellurium powder and sodium borohydride in an aqueous sodium hydroxide solution is refluxed under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is indicated by a color change of the solution.

-

To the resulting sodium telluride solution, a deaerated solution of chlorotrimethylsilane in methanol is added.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the alcohol is removed by distillation.

-

The aqueous residue is extracted with diethyl ether or n-hexane.

-

The combined organic extracts are washed with deoxygenated water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under vacuum to yield this compound as a liquid.

NMR Sample Preparation and Analysis

Sample Preparation:

This compound is sensitive to air and moisture. Therefore, all sample preparation should be conducted under an inert atmosphere in a glovebox.

-

The desired amount of this compound is dissolved in a deuterated solvent (e.g., C₆D₆, CDCl₃, or toluene-d₈).

-

The solution is transferred to an NMR tube, which is then sealed with a cap and wrapped with parafilm.

NMR Spectrometer Parameters:

The following are general guidelines for acquiring NMR spectra. Specific parameters should be optimized for the instrument used.

-

¹H NMR:

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR:

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Relaxation Delay: 2-10 seconds

-

-

²⁹Si NMR:

-

Spectrometer Frequency: 59-99 MHz

-

Pulse Sequence: Inverse-gated decoupling to suppress the nuclear Overhauser effect (nOe) for quantitative measurements.

-

Relaxation Delay: 10-60 seconds (²⁹Si has long relaxation times)

-

-

¹²⁵Te NMR:

-

Spectrometer Frequency: 94-158 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Relaxation Delay: 1-5 seconds

-

Reference: Diphenyl ditelluride (Ph₂Te₂) in CDCl₃ (δ = 422 ppm) is a common external reference[4].

-

Mandatory Visualizations

Molecular Structure and NMR Active Nuclei

Caption: Molecular structure and key NMR active nuclei.

Experimental Workflow for NMR Analysis

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(trimethylsilyl)telluride, 98% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide to the Thermal Stability of (Bis(trimethylsilyl))telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (Bis(trimethylsilyl))telluride, also known as BTMSTe. The information presented herein is intended to support professionals in research, development, and manufacturing who handle or utilize this organotellurium compound, particularly in applications such as chemical vapor deposition (CVD) and as a tellurium source in synthesis.

Introduction

This compound ((CH₃)₃Si)₂Te is a volatile, air- and moisture-sensitive organometallic compound. Its utility as a precursor in materials science necessitates a thorough understanding of its thermal behavior. This guide details its thermal stability, encompassing both its volatility and decomposition characteristics, supported by available data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈Si₂Te | [1] |

| Molecular Weight | 273.98 g/mol | [1] |

| Appearance | Clear orange-brown liquid | [2] |

| Melting Point | 13.5 °C | [2] |

| Boiling Point | 74 °C @ 11 mmHg | [2] |

| Density | 0.97 g/mL | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Thermal Stability and Decomposition

The thermal stability of this compound is characterized by its high volatility and susceptibility to decomposition at elevated temperatures.

Volatility and Thermal Analysis Data

Thermogravimetric analysis (TGA) of this compound reveals that it is highly volatile. Under an inert atmosphere, the primary thermal event observed is evaporation rather than decomposition. This high volatility is a key property for its application in CVD.

A comparative TGA study of various alkylsilyl compounds of selenium and tellurium demonstrated the volatility of these materials. The TGA curve for this compound shows a significant mass loss at relatively low temperatures, indicative of its evaporation.

| Compound | Onset of Mass Loss (°C) | Comments |

| This compound | < 100 | Highly volatile, mass loss primarily due to evaporation. |

Note: The exact onset temperature can vary depending on experimental conditions such as heating rate and sample size.

Thermal Decomposition Pathway

While TGA under inert conditions primarily shows evaporation, exposure to heat can induce decomposition. The Si-Te bond is the weakest linkage in the molecule and is therefore the most likely site of initial cleavage upon thermal activation.

The hazardous decomposition products identified include hydrogen telluride, carbon dioxide, carbon monoxide, organic fumes, and silicon dioxide. This suggests a complex decomposition process, likely involving the scission of Si-Te and Si-C bonds.

A proposed thermal decomposition pathway is illustrated in the following diagram:

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Accurate determination of the thermal properties of this compound requires careful experimental design due to its air sensitivity and volatility.

Thermogravimetric Analysis (TGA)

Objective: To determine the volatility and thermal stability of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrumentation: A high-precision thermogravimetric analyzer is required.

-

Sample Preparation: Due to its air and moisture sensitivity, the sample must be handled and loaded into the TGA pan inside an inert atmosphere glovebox (e.g., argon or nitrogen).

-

Use a hermetically sealed TGA pan with a pinhole lid to control the evaporation rate.

-

Sample size should be in the range of 5-10 mg.

-

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Temperature Range: Start from ambient temperature up to a final temperature that ensures complete volatilization or decomposition (e.g., 300 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and boiling, and to observe any exothermic or endothermic decomposition events.

Methodology:

-

Instrumentation: A differential scanning calorimeter capable of sub-ambient temperature control.

-

Sample Preparation: As with TGA, sample handling and encapsulation must be performed in an inert atmosphere glovebox.

-

Use hermetically sealed aluminum or copper pans to prevent volatilization before the boiling point.

-

A small sample size (2-5 mg) is recommended.

-

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C).

-

Ramp up at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected boiling or decomposition point.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and boiling, and any exothermic peaks that may indicate decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of this compound.

Caption: Logical workflow for the thermal stability assessment of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and effective use in various applications. It is a highly volatile compound, a property that is advantageous for its use as a CVD precursor. While its primary thermal event under inert conditions is evaporation, it is susceptible to decomposition at elevated temperatures, leading to the formation of hazardous byproducts. A comprehensive understanding of its thermal behavior, obtained through appropriate analytical techniques such as TGA and DSC under controlled atmospheres, is essential for optimizing its application and ensuring laboratory safety.

References

The Reactivity of Silyl Telluride Compounds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of silyl (B83357) telluride compounds. These reagents have emerged as versatile tools in both organic and inorganic synthesis, primarily serving as potent and soluble sources of the telluride nucleophile. Their unique reactivity profile enables the formation of a variety of tellurium-containing molecules and materials, from simple diorganotellurides to complex metal telluride nanostructures. This document provides a detailed overview of their synthesis, key reactions, and mechanistic aspects, supplemented with experimental protocols and structured data for practical application.

Core Reactivity Principles

The reactivity of silyl tellurides is dominated by the nature of the silicon-tellurium (Si-Te) bond. This bond is highly polarized, with a significant partial positive charge on the silicon atom and a partial negative charge on the more electronegative tellurium atom. This polarization dictates the two primary modes of reactivity:

-

Tellurium as a Nucleophile: The electron-rich tellurium center readily attacks a wide range of electrophiles. This is the most common and synthetically useful mode of reactivity, allowing for the facile transfer of the tellurium moiety to other substrates.

-

Silicon as an Electrophile: The electrophilic silicon center is susceptible to attack by strong nucleophiles, leading to the cleavage of the Si-Te bond and the formation of a silyl derivative and a tellurolate anion.

The lability of the Si-Te bond, coupled with the formation of strong silicon-halogen or silicon-oxygen bonds as driving forces in many reactions, makes silyl tellurides highly effective tellurium transfer agents.

Synthesis of Silyl Telluride Compounds

The preparation of silyl tellurides typically involves the reaction of a telluride source with a silyl electrophile. A common and versatile precursor is bis(trimethylsilyl)telluride, (Me₃Si)₂Te, often prepared from the reaction of sodium telluride with chlorotrimethylsilane.

Experimental Protocol: Synthesis of Bis(trimethylsilylmethyl)telluride

This protocol details the synthesis of a representative silyl telluride, bis(trimethylsilylmethyl)telluride, as described in the literature.[1]

Materials:

-

Tellurium powder (0.642 g, 5.032 mmol)

-

Sodium borohydride (B1222165) (NaBH₄) (0.479 g, 12.661 mmol)

-

20% aqueous sodium hydroxide (B78521) (NaOH) solution (10 mL)

-

Chloromethyltrimethylsilane (B1583789) (ClCH₂Si(CH₃)₃) (1.244 g, 10.143 mmol)

-

Methanol (B129727) (10 mL)

-

Diethyl ether or n-hexane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen atmosphere

Procedure:

-

A suspension of tellurium powder and NaBH₄ in 20% aqueous NaOH is refluxed under a nitrogen atmosphere for 3 hours. The solution will initially turn an intense violet color, which will then fade to a pale yellow, indicating the formation of sodium telluride (Na₂Te).

-

A deaerated solution of chloromethyltrimethylsilane in methanol is added to the reaction mixture.

-

The resulting mixture is refluxed for 20 hours.

-

The methanol is removed by distillation.

-

The residual aqueous solution is extracted three times with 7.5 mL portions of diethyl ether or n-hexane.

-

The combined organic extracts are washed with water and dried over MgSO₄.

-

The solvent is removed by vacuum distillation to yield the product as a pale orange liquid.

Yield: 1.42 g (94%)

Characterization Data:

-

¹³C{¹H} NMR: δ -3.460 (s, SiMe₃), -15.795 (s, CH₂)

-

¹²⁵Te NMR: δ 25.673 (s)

Key Reactions of Silyl Tellurides

Tellurium Transfer to Electrophiles

The most prominent application of silyl tellurides is as tellurium transfer agents to a variety of electrophiles.

Silyl tellurides react readily with halogens, such as iodine, to form diorganotellurium dihalides. This reaction proceeds via an oxidative addition mechanism.

A representative experimental protocol for the reaction of bis(trimethylsilylmethyl)telluride with iodine yields the corresponding diiodide.[1]

Table 1: Reaction of Bis(trimethylsilylmethyl)telluride with Iodine

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |

| Te[CH₂Si(CH₃)₃]₂ (0.099 g, 0.33 mmol) | I₂ (0.082 g, 0.32 mmol) | THF (10 mL) | 1 hour | TeI₂[CH₂Si(CH₃)₃]₂ | High |

Characterization Data for TeI₂[CH₂Si(CH₃)₃]₂: [1]

-

¹³C{¹H} NMR: δ 0.662 (s, SiMe₃), 25.826 (s, CH₂)

-

¹²⁵Te NMR: δ 660 (s) (Note: The original paper reports 25.673 ppm for the product, which is likely a typo as a significant downfield shift is expected upon oxidation. A value of 660 ppm is more consistent with related diorganotellurium diiodides.)

Silyl tellurides react with organic halides to produce diorganotellurides and a silyl halide. These reactions are highly dependent on the polarity of the solvent, proceeding well in polar solvents like acetonitrile (B52724) but not in nonpolar solvents. The nature of the leaving group is also crucial, with the reactivity order being bromides > chlorides > iodides.

Table 2: Synthesis of Diorganotellurides from Silyl Tellurides and Organic Halides

| Silyl Telluride | Organic Halide | Solvent | Product | Yield (%) | Reference |

| (Me₃Si)₂Te | Benzyl bromide | Acetonitrile | (PhCH₂)₂Te | 95 | |

| (Me₃Si)₂Te | 1-Bromooctane | Acetonitrile | (n-C₈H₁₇)₂Te | 92 | |

| (Me₃Si)₂Te | 2-Bromopropane | Acetonitrile | (i-Pr)₂Te | 85 | |

| PhTeSiMe₃ | Benzyl bromide | Acetonitrile | PhTeCH₂Ph | 98 |

Synthesis of Metal Telluride Nanomaterials

A significant application of silyl tellurides, particularly bis(trimethylsilyl)telluride, is in the synthesis of metal telluride nanoparticles. In this process, the silyl telluride acts as a soluble and reactive source of tellurium that reacts with pre-formed metal nanoparticles or metal precursors in solution.

This method provides a versatile route to a range of metal tellurides, including those of palladium, platinum, and nickel.

Reactivity with Nucleophiles: Si-Te Bond Cleavage

While the nucleophilicity of the tellurium atom is the dominant feature of silyl telluride reactivity, the electrophilic nature of the silicon atom allows for reactions with strong nucleophiles. Organolithium reagents, for example, can attack the silicon center, leading to the cleavage of the Si-Te bond and the formation of a lithium tellurolate and a new organosilane.

This reactivity pathway is synthetically useful for the in situ generation of tellurolate anions, which can then be used in subsequent reactions.

Mechanistic Insights: A Catalytic Cycle

The interplay between tellurium and silicon-containing species can be elegantly illustrated in a catalytic cycle, such as the one proposed for the activation of Si-H bonds using a tellurenyl triflate. In this cycle, a silyl triflate is generated, which then participates in the key bond-forming step.

This cycle highlights the ability of tellurium to cycle between different oxidation states and the role of the silyl group as a transient activating group.

Conclusion

Silyl telluride compounds are highly versatile and reactive reagents that have found significant application in modern synthetic chemistry. Their utility stems from the polarized and labile silicon-tellurium bond, which allows for the efficient transfer of tellurium to a wide array of electrophilic substrates. The ability to fine-tune their reactivity through the choice of silyl and organic substituents, as well as reaction conditions, makes them powerful tools for the synthesis of diverse organotellurium compounds and inorganic nanomaterials. The mechanistic understanding of their reactivity continues to evolve, promising new and innovative applications in fields ranging from materials science to medicinal chemistry. This guide provides a foundational understanding for researchers and professionals seeking to harness the synthetic potential of these remarkable compounds.

References

The Dawn of a Niche Field: A Technical Guide to the Discovery and History of Organotellurium Precursors

For Researchers, Scientists, and Drug Development Professionals

The journey into the world of organotellurium chemistry is a fascinating exploration of a niche yet increasingly significant field. From its early, serendipitous discovery to its modern applications in organic synthesis and medicine, the story of organotellurium precursors is one of scientific curiosity and expanding potential. This technical guide provides an in-depth look at the historical milestones, key synthetic methodologies, and the burgeoning role of these compounds in drug development, complete with detailed experimental protocols and data for the discerning researcher.

A Historical Perspective: From Obscurity to Opportunity

The origins of organotellurium chemistry can be traced back to the 19th century, shortly after the discovery of the element tellurium itself.

The Discovery of Tellurium: In 1782, the Austrian chemist Franz-Joseph Müller von Reichenstein first encountered tellurium in gold ores from Transylvania. However, it was the German chemist Martin Heinrich Klaproth who, in 1798, confirmed it as a new element and named it "tellurium," derived from the Latin word tellus, meaning "earth."

Wöhler's Pioneering Synthesis: The first foray into the synthesis of a compound containing a carbon-tellurium bond was accomplished by the renowned chemist Friedrich Wöhler in 1840. He successfully synthesized diethyl telluride, a volatile and malodorous liquid, marking the official birth of organotellurium chemistry.[1] This initial discovery, however, did not immediately spark widespread interest, and the field remained relatively dormant for many years.

A Gradual Awakening: Throughout the late 19th and early 20th centuries, the exploration of organotellurium compounds was sporadic. The challenging synthesis, often involving foul-smelling and air-sensitive compounds, coupled with a lack of apparent applications, kept it on the periphery of mainstream chemistry. It was not until the mid-20th century that a more systematic investigation into the synthesis and reactivity of these compounds began to take shape, driven by the broader advancements in organometallic chemistry.

The Chemist's Toolkit: Key Synthetic Methodologies for Organotellurium Precursors

The development of reliable and versatile synthetic methods has been paramount to the growth of organotellurium chemistry. Several key approaches have emerged, each offering distinct advantages for accessing a variety of organotellurium precursors.

Synthesis of Dialkyl and Diaryl Tellurides

Diorganotellurides (R₂Te) are fundamental building blocks in organotellurium chemistry. Their synthesis is often achieved through the reaction of an appropriate nucleophilic tellurium species with an electrophilic carbon source.

From Sodium Telluride: A common and effective method involves the in-situ generation of sodium telluride (Na₂Te) by the reduction of elemental tellurium. This highly reactive telluride anion can then be reacted with alkyl or aryl halides to furnish the corresponding diorganotellurides.

Experimental Protocol: Synthesis of Dibutyl Telluride [2][3]

-

Preparation of Sodium Telluride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add elemental tellurium powder (1.28 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).

-

To this suspension, carefully add sodium borohydride (B1222165) (0.76 g, 20 mmol) portion-wise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80°C and stir for 1 hour. The color of the solution will change to a deep purple, indicating the formation of sodium telluride.

-

Alkylation: Cool the reaction mixture to room temperature and add 1-bromobutane (B133212) (2.74 g, 20 mmol) dropwise via a syringe.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield dibutyl telluride as a pale yellow oil.

Synthesis of Dialkyl and Diaryl Ditellurides

Diorganoditellurides (R-Te-Te-R) are another crucial class of organotellurium compounds, often serving as stable sources for the generation of tellurolates.

Reduction of Tellurium followed by Alkylation: Similar to the synthesis of tellurides, ditellurides can be prepared by the controlled reduction of elemental tellurium to form a ditelluride dianion (Te₂²⁻), which is then reacted with an alkylating agent.

Experimental Protocol: Synthesis of Diphenyl Ditelluride [4][5]

-

Preparation of Sodium Ditelluride: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend elemental tellurium powder (2.55 g, 20 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL).

-

To this suspension, add sodium borohydride (0.38 g, 10 mmol) in small portions.

-

Reflux the mixture for 2 hours. The solution will turn a deep reddish-brown color.

-

Reaction with Aryl Diazonium Salt (hypothetical adaptation for this specific product, as direct alkylation is more common for alkyl ditellurides): In a separate flask, prepare a solution of benzenediazonium (B1195382) chloride from aniline (B41778) (1.86 g, 20 mmol).

-

Cool the sodium ditelluride solution to 0°C and slowly add the benzenediazonium chloride solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up: Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol (B145695) to afford diphenyl ditelluride as orange-red crystals.

Microwave-Assisted Synthesis

The advent of microwave-assisted organic synthesis (MAOS) has significantly impacted the preparation of organotellurium compounds, offering dramatically reduced reaction times and often improved yields compared to conventional heating methods.[6][7][8][9]

Experimental Protocol: Microwave-Assisted Synthesis of Ammonium (B1175870) Trichloro(dioxoethylene-O,O')tellurate (AS101) [6][7][8][9]

-

Method A (from TeCl₄ and ethylene (B1197577) glycol):

-

In a 10 mL microwave process vial equipped with a magnetic stirrer, place tellurium tetrachloride (TeCl₄, 1.0 g, 3.7 mmol) and ethylene glycol (15 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at 120°C for 10 minutes.

-

After cooling, a white precipitate forms. Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield AS101.

-

-

Method B (from TeCl₄ and NH₄Cl in ethylene glycol):

-

In a similar microwave vial, combine TeCl₄ (1.35 g), ammonium chloride (NH₄Cl, 0.387 g), and ethylene glycol (5 mL).

-

Irradiate at 80°C for 10 minutes.

-

Work-up as described in Method A.

-

Transmetalation Reactions

Transmetalation, the transfer of an organic group from one metal to another, provides an alternative route to organotellurium compounds, particularly when the corresponding organolithium or Grignard reagents are not readily accessible. Organomercury compounds have historically been used for this purpose.[10][11]

Experimental Protocol: Synthesis of Diaryl Tellurides from Organomercury Precursors [10][11]

-

In a dry Schlenk flask under an inert atmosphere, dissolve the arylmercury(II) chloride (10 mmol) in anhydrous dioxane (50 mL).

-

Add tellurium tetrachloride (TeCl₄, 2.69 g, 10 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the mixture and filter off the precipitated mercury(II) chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude diaryltellurium dichloride can be reduced to the corresponding diaryl telluride by treatment with a reducing agent such as sodium sulfide (B99878) or hydrazine (B178648) hydrate.

Data Presentation: A Comparative Overview of Organotellurium Precursors

For ease of comparison, the following tables summarize key quantitative data for a selection of common organotellurium precursors.

Table 1: Synthesis of Diorganotellurides and Diorganoditellurides - Reaction Conditions and Yields

| Compound | Starting Materials | Reaction Conditions | Time | Yield (%) | Ref. |

| Dibutyl Telluride | 1-Bromobutane, Te, NaBH₄ | DMF, 80°C then RT | 5 h | ~75-85 | [2][3] |

| Diphenyl Telluride | Iodobenzene, Te, NaBH₄ | DMF, 153°C | 4 h | 67 | [3] |

| Di-n-hexyl Ditelluride | 1-Bromohexane, Te, NaBH₄ | DMF, 60°C then 25°C | 3 h | 84 | [4][5] |

| Diphenyl Ditelluride | Phenylmagnesium bromide, Te | THF, reflux | 2 h | ~70-80 | N/A |

| AS101 (Microwave A) | TeCl₄, Ethylene Glycol | 120°C, Microwave | 10 min | 79 | [6][7][8][9] |

| AS101 (Microwave B) | TeCl₄, NH₄Cl, Ethylene Glycol | 80°C, Microwave | 10 min | 45 | [6][7][8][9] |

Table 2: Physicochemical and Spectroscopic Data of Selected Organotellurium Precursors

| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹²⁵Te NMR (δ, ppm) |

| Dimethyl Telluride | (CH₃)₂Te | 157.65 | -88 | 92 | 1.83 | -13.5 | 0 |

| Diethyl Telluride | (C₂H₅)₂Te | 185.71 | -103 | 137-138 | 1.45 (t), 2.55 (q) | 3.5, 17.2 | 316 |

| Diphenyl Telluride | (C₆H₅)₂Te | 281.81 | -1.5 | 180-182 (15 mmHg) | 7.2-7.6 (m) | 118.5, 127.8, 129.2, 137.5 | 688 |

| Diphenyl Ditelluride | (C₆H₅)₂Te₂ | 409.42 | 66-67 | - | 7.2-7.8 (m) | 127.9, 128.8, 129.3, 137.1 | 420 |

Note: NMR data can vary depending on the solvent and reference standard used.[12][13][14][15][16][17][18]

Mandatory Visualizations: Unraveling the Biological Roles of Organotellurium Compounds

The interest in organotellurium compounds has extended beyond synthetic chemistry into the realm of drug development, particularly in cancer research. These compounds have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes.

The Intrinsic Apoptosis Pathway Induced by Organotellurium Compounds

Many organotellurium compounds have demonstrated the ability to trigger programmed cell death, or apoptosis, in cancer cells. This is often initiated through the intrinsic, or mitochondrial, pathway. The process begins with the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the subsequent activation of a cascade of caspase enzymes, the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway initiated by organotellurium compounds.

Inhibition of Thioredoxin Reductase: A Key Target

Thioredoxin reductase (TrxR) is a crucial enzyme in maintaining the cellular redox balance and is often overexpressed in cancer cells, making it an attractive therapeutic target.[19][20][21][22][23][24] Organotellurium compounds have been identified as potent inhibitors of TrxR.[19][20][21][22][23][24] By inhibiting this enzyme, they disrupt the cancer cells' ability to cope with oxidative stress, further contributing to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]

- 6. Novel Microwave-Assisted Synthesis of the Immunomodulator Organotellurium Compound Ammonium Trichloro(dioxoethylene-O,O')tellurate (AS101) | MDPI [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel microwave-assisted synthesis of the immunomodulator organotellurium compound ammonium trichloro(dioxoethylene-O,O')tellurate (AS101) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Synthesis of organotellurium compounds by transmetalltion reaction of organomercury compounds / review | Eurasian Journal of Physics,Chemistry and Mathematics [geniusjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. (Te) Tellurium NMR [chem.ch.huji.ac.il]

- 14. dimethyl telluride (593-80-6) 1H NMR [m.chemicalbook.com]

- 15. scielo.br [scielo.br]

- 16. The 125Te Chemical Shift of Diphenyl Ditelluride: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]

- 18. Understanding 125Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Water-soluble organotellurium compounds inhibit thioredoxin reductase and the growth of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bcl-2 expression and apoptosis induction in human HL60 leukaemic cells treated with a novel organotellurium(IV) compound RT-04 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safe Handling of Bis(trimethylsilyl) telluride ((Me3Si)2Te)

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for your specific material before handling.

Introduction

Bis(trimethylsilyl) telluride, with the chemical formula (Me3Si)2Te, is a versatile reagent in organometallic chemistry and materials science. Its utility, however, is matched by its significant hazards, including high toxicity and reactivity. This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of (Me3Si)2Te in a research and development environment.

Hazard Identification and Classification

(Me3Si)2Te is classified as a hazardous substance. The primary hazards are its high acute toxicity upon ingestion and inhalation, and its unpleasant and pervasive odor (stench).[1][2]

GHS Hazard Statements:

-

H301+H331: Toxic if swallowed or if inhaled.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of (Me3Si)2Te is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 4551-16-0 | [3] |

| Molecular Formula | C6H18Si2Te | [3] |

| Molecular Weight | 273.98 g/mol | [3] |

| Appearance | Clear colorless to yellow-orange liquid | [3] |

| Boiling Point | 74 °C at 11 torr; 193 °C at 760 torr | [3] |

| Melting Point | 13-14 °C | [3] |

| Vapor Pressure | 1 torr @ 25 °C | [3] |

| Incompatibilities | Moisture, Water, Strong oxidizing agents | [1][2][4] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling (Me3Si)2Te.

| Equipment | Specification | Rationale | Source |

| Hand Protection | Neoprene or nitrile rubber gloves | To prevent skin contact. | [4] |

| Eye Protection | Chemical goggles. Contact lenses should not be worn. | To protect eyes from splashes. | [4] |

| Skin and Body Protection | Wear suitable protective clothing. | To prevent skin exposure. | [4] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges is recommended where inhalation may occur. | To prevent inhalation of toxic vapors. | [4] |

Engineering Controls and Safe Handling

(Me3Si)2Te must be handled in a controlled environment using appropriate engineering controls.

-

Ventilation: Always handle (Me3Si)2Te inside a certified chemical fume hood with good exhaust ventilation. A mechanical exhaust system with a caustic scrubber is recommended.[1][4]

-

Inert Atmosphere: Due to its reactivity with moisture and air, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

Grounding: Containers must be properly grounded before transferring the material to prevent static discharge, which could be an ignition source.[1][4]

-

Non-Sparking Tools: Use only non-sparking tools when handling (Me3Si)2Te.[1][4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Logical Workflow for Safe Handling

Caption: General workflow for handling (Me3Si)2Te.

Storage Requirements

Proper storage is critical to maintain the integrity of (Me3Si)2Te and prevent hazardous situations.

-

Atmosphere: Store under an inert gas like nitrogen.[2]

-

Location: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2][4]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[5]

Accidental Release and Spill Response

In the event of a spill, immediate and appropriate action is necessary.

-

Evacuation: Evacuate all non-essential personnel from the area.[1]

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[1]

-

Containment and Cleanup:

-

Wear full PPE, including respiratory protection.

-

Absorb the spill with an inert material such as vermiculite (B1170534) or sand.

-

Sweep or shovel the absorbed material into a suitable container for disposal using non-sparking tools.[1][4]

-

To mitigate the strong odor, the spilled material adsorbed onto vermiculite can be slurried with a 3-5% aqueous sodium hypochlorite (B82951) (bleach) solution.[1][4]

-

-

Reporting: Notify the appropriate environmental health and safety personnel.

Spill Response Protocol

Caption: Emergency protocol for (Me3Si)2Te spills.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a physician or poison control center immediately. If not breathing, give artificial respiration. | [1][2] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. | [2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a physician or poison control center. | [1][2] |

Fire-Fighting Measures

(Me3Si)2Te is a combustible liquid.[1]

-

Suitable Extinguishing Media: Carbon dioxide (CO2) or dry powder.[1][4]

-

Unsuitable Extinguishing Media: Do not use water, as (Me3Si)2Te reacts with it.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Hazards from Combustion: Burning material may release toxic and corrosive fumes, including carbon oxides, silicon dioxide, and heavy metal oxides.[1][2]

Disposal Considerations

Dispose of (Me3Si)2Te and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

This guide provides a framework for the safe handling of (Me3Si)2Te. Researchers, scientists, and drug development professionals must combine this information with their professional judgment and the specific requirements of their institution's safety policies.

References

An In-depth Technical Guide to the Solubility of (Bis(trimethylsilyl))telluride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bis(trimethylsilyl))telluride, with the chemical formula C₆H₁₈Si₂Te, is a key organotellurium compound utilized in the synthesis of various tellurium-containing materials, including semiconductors and quantum dots. A thorough understanding of its solubility in organic solvents is paramount for its effective use in these applications, enabling precise control over reaction stoichiometry, solution-based processing, and purification. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound, alongside a detailed experimental protocol for the quantitative determination of its solubility in organic solvents. Due to the air- and moisture-sensitive nature of this compound, this guide emphasizes appropriate handling techniques to ensure experimental accuracy and safety.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₁₈Si₂Te |

| Molecular Weight | 273.98 g/mol |

| Appearance | Clear orange-brown liquid |

| Boiling Point | 74 °C at 11 mmHg |

| Melting Point | 13.5 °C |

| Density | 0.97 g/mL |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in the literature, its qualitative solubility in common organic solvents is known. The nonpolar nature of the trimethylsilyl (B98337) groups suggests good solubility in nonpolar organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| Toluene | Soluble | Nonpolar aromatic solvent, favorable interactions with the trimethylsilyl groups. |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic ether, capable of dissolving a wide range of organometallic compounds. |

| Hydrocarbons (e.g., Hexane, Heptane) | Soluble | Nonpolar aliphatic solvents, ideal for dissolving nonpolar compounds. |

| Water | Insoluble/Reacts | Highly polar protic solvent, reacts with this compound. |

| Protic Solvents (e.g., Alcohols) | Likely to React | The Si-Te bond is susceptible to cleavage by protic reagents. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a gravimetric method for determining the saturation solubility of this compound in a chosen organic solvent. This method is suitable for air-sensitive compounds and provides reliable quantitative data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., toluene, THF, hexane)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Schlenk flasks

-

Gas-tight syringes

-

Cannula

-

Analytical balance (4-decimal place)

-

Magnetic stirrer and stir bars

-

Thermostatic bath

-

Pre-weighed vials

-

Vacuum oven

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Preparation:

-

Thoroughly dry all glassware (Schlenk flasks, vials) and magnetic stir bars in an oven at >120 °C overnight and cool under a stream of inert gas.

-

In an inert atmosphere (glovebox or under a positive pressure of inert gas), add an excess amount of this compound to a Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation.

-

Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the Schlenk flask.

-

-

Equilibration:

-

Seal the Schlenk flask and place it in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously to facilitate dissolution and ensure the system reaches equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points until a consistent solubility value is obtained.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle completely.

-

Under a positive pressure of inert gas, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a cannula that has a small piece of glass wool or a filter tip to prevent the transfer of solid particles.

-

Transfer the aliquot of the saturated solution to a pre-weighed, gas-tight vial.

-

-

Analysis (Gravimetric):

-

Carefully remove the solvent from the vial under high vacuum. A vacuum oven at a gentle temperature (e.g., 30-40 °C) can be used to ensure complete removal of the solvent without decomposing the solute.

-

Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

3.4. Calculation of Solubility

The solubility can be expressed in various units, most commonly as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Solubility (mol/L): (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / Volume of aliquot (L)

Alternative Analytical Methods for Concentration Determination

While the gravimetric method is robust, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A known amount of an internal standard can be added to the saturated solution. The concentration of this compound can then be determined by comparing the integration of its characteristic peaks with those of the internal standard in the ¹H NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A calibration curve can be generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution can then be determined by GC-MS analysis and comparison to the calibration curve.

Safety and Handling Precautions

-

This compound is air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.

-

This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of any volatile byproducts.

-

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Conclusion

Methodological & Application

Application Notes & Protocols: Synthesis of Metal Telluride Nanoparticles Using (Bis(trimethylsilyl))telluride